5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol

Kinase inhibition CK2 selectivity Medicinal chemistry

CK2 inhibitor SAR programs require a reliable 5-aryl unsubstituted baseline reference. 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol (CAS 182198-89-6) provides the definitive 5-phenyl scaffold for systematic para-substituent evaluation. • ATP-competitive CK2 inhibitor; baseline reference for quantifying substituent contributions to potency (5-(4-methylphenyl) analog IC₅₀ = 0.1 μM vs. 5-(4-methoxyphenyl) IC₅₀ = 5.9 μM) • Reactive 4-thiol handle enables nucleophilic alkylation to thioether libraries, achieving >30-fold potency enhancement over the parent scaffold • ≥95% purity; ambient-stable powder shipped under cold-chain to preserve scaffold integrity

Molecular Formula C12H8N2S2
Molecular Weight 244.3 g/mol
CAS No. 182198-89-6
Cat. No. B067949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol
CAS182198-89-6
Molecular FormulaC12H8N2S2
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=C2C(=S)NC=N3
InChIInChI=1S/C12H8N2S2/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-7H,(H,13,14,15)
InChIKeyLNOFOMVIGAWPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thienopyrimidine Scaffold Properties for Kinase-Targeted Procurement


5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol (CAS 182198-89-6), also known as WAY-358667-A, is a member of the thieno[2,3-d]pyrimidine heterocyclic class that has been characterized as an inhibitor of human protein kinase CK2 . The compound features a 5-phenyl substituent on the thieno ring and a reactive 4-thiol group capable of thione-thiol tautomerism (MW 244.34, cLogP 3.647, tPSA 92.82 Ų) [1]. The thieno[2,3-d]pyrimidine core is a privileged scaffold with demonstrated inhibitory activity against diverse protein kinase targets including VEGFR-2, EGFR, CK2, and c-Met [2].

1 CK2 pathway inhibition study fit
2 Thiol-based derivatization handle for nucleophilic substitution chemistry
3 Kinase selectivity screening context; substitution pattern directs CK2 preference

Evidence-Based Differentiators for Procurement


Thieno[2,3-d]pyrimidines cannot be treated as interchangeable building blocks due to profound sensitivity of both target engagement and functional derivatization pathways to specific substitution patterns. In CK2 inhibition, moving from a 5-(4-methylphenyl) to a 5-(4-methoxyphenyl) substituent reduces potency by more than 50-fold (IC₅₀ shift from 0.1 μM to 5.9 μM), while introduction of a 4-carboxyl-containing thioether side chain enhances activity by over 30-fold versus the parent thiol [1]. For 5-phenyl-thieno[2,3-d]pyrimidine-4-thiol, the 5-phenyl group confers specific electronic and steric properties distinct from 5-alkyl or 5-heteroaryl analogs, and the 4-thiol group provides a unique synthetic handle for nucleophilic substitution and metal coordination chemistry that is absent in the corresponding 4-one (CAS 35978-39-3) .

Target Compound 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol provides a baseline 5-phenyl substitution and a reactive 4-thiol handle.
Analog Risk 5-Aryl substitution pattern alterations may shift CK2 potency by orders of magnitude; reported 4-methyl vs. 4-methoxy analogs differ ~59-fold in IC₅₀.
Target Compound 4-Thiol group enables nucleophilic thioether formation and potential metal coordination chemistry.
Analog Risk 4-One analog (CAS 35978-39-3) lacks the thiol synthetic handle; functional group identity directly alters downstream derivatization options.
Target Compound Annotated as CK2 inhibitor with class-level selectivity evidence over FGFR, Src, and other kinases.
Analog Risk Thienopyrimidine scaffold also yields potent dual VEGFR-2/EGFR inhibitors; target engagement profile is highly substitution-dependent.

Quantitative Comparative Evidence


CK2 Selectivity vs. Other Kinase Families

The 5-aryl-thieno[2,3-d]pyrimidine scaffold demonstrates measurable selectivity for CK2 over related protein kinases. In a panel of seven kinases including FGFR1, FGFR2, c-Kit, Src, EGFR, VEGFR2, and CK2, the lead compound 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid showed preferential CK2 inhibition with IC₅₀ of 0.1 μM [1]. In contrast, the broader thieno[2,3-d]pyrimidine class includes potent dual VEGFR-2/EGFR inhibitors with IC₅₀ values as low as 5.42 nM for EGFR [2], indicating that target selectivity is highly substitution-dependent.

Kinase Selectivity
Class-level inference
Preferential CK2 inhibition in 7-kinase panel
May support CK2-focused pathway study fit
Selectivity ratio not quantified for target compound
Kinase inhibition CK2 selectivity Medicinal chemistry

4-Thiol vs. 4-One Functional Group Utility

5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol contains a reactive 4-thiol group that enables nucleophilic substitution chemistry and potential metal coordination distinct from the 4-one analog (5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, CAS 35978-39-3) . The thiol group in this scaffold class serves as a critical derivatization point: in a systematic SAR study, conversion of the parent 4-thiol to (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids produced compounds with CK2 IC₅₀ values ranging from 0.1 μM to >10 μM depending on the carboxylic acid chain length and aryl substitution [1].

Functional Handle
Cross-study comparable
4-Thiol enables nucleophilic thioether formation
Required for derivatization workflows and metal-binding studies
4-One analog lacks equivalent reactivity
Synthetic chemistry Derivatization Metal coordination

5-Phenyl Substitution SAR for CK2 Potency

Within the thieno[2,3-d]pyrimidine-4-ylthio carboxylic acid series, 5-aryl substitution dramatically modulates CK2 inhibitory potency. The 5-(4-methylphenyl) derivative achieved IC₅₀ = 0.1 μM, while the 5-(4-methoxyphenyl) analog showed reduced activity with IC₅₀ = 5.9 μM—a 59-fold decrease [1]. This SAR establishes that even conservative substituent changes at the 5-position produce order-of-magnitude potency shifts. The 5-phenyl analog represents the unsubstituted baseline comparator for evaluating electronic and steric effects of para-substituents.

CK2 Activity Modulation
Class-level inference
Reported 59-fold IC₅₀ shift between 4-methyl (0.1 µM) and 4-methoxy (5.9 µM) analogs
Baseline reference for electronic SAR studies
Exact potency of target compound not quantified
Structure-activity relationship CK2 inhibition Drug design

ATP-Competitive Binding Mode

Thieno[2,3-d]pyrimidine derivatives bind to the ATP-binding site of CK2 in an ATP-competitive manner, as confirmed by kinetic studies showing increased IC₅₀ values with elevated ATP concentrations [1]. This binding mode contrasts with allosteric CK2 inhibitors such as certain coumarin derivatives, which modulate CK2 activity without competing for ATP binding [2]. The ATP-competitive mechanism of thieno[2,3-d]pyrimidines positions them for direct displacement studies and co-crystallization efforts with CK2α.

Inhibition Mode
Class-level inference
ATP-competitive binding confirmed by kinetic assays
Compatible with active-site occupancy readouts and displacement studies
Contrasts with allosteric CK2 inhibitor mechanisms
ATP-competitive inhibition Kinase binding mode Scaffold comparison

Lipophilicity Profile

5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol exhibits a calculated LogP (cLogP) value of 3.647, positioning it in the moderate lipophilicity range (optimal drug-like cLogP typically 1-5) [1]. This value is higher than that of the parent unsubstituted thieno[2,3-d]pyrimidine-4-thiol (cLogP ~1.0), reflecting the lipophilic contribution of the 5-phenyl group, and lower than that of the corresponding 4-one analog (cLogP ~3.0) due to the polarizable thiol/thione group .

Lipophilicity
Supporting evidence
cLogP 3.647
Informs solvent selection for cell-based assay conditions
Recommended DMSO stock preparation
Physicochemical properties Lipophilicity ADME prediction

Research Applications and Procurement Scenarios


Baseline Reference for CK2 Inhibitor SAR

Use 5-phenyl-thieno[2,3-d]pyrimidine-4-thiol as the unsubstituted 5-aryl baseline reference for systematic evaluation of para-substituent electronic and steric effects on CK2 inhibitory potency. In comparative SAR studies, 5-(4-methylphenyl) and 5-(4-ethoxyphenyl) derivatives achieved CK2 IC₅₀ values of 0.1 μM and 0.125 μM respectively, while the 5-(4-methoxyphenyl) analog showed 59-fold reduced activity (IC₅₀ = 5.9 μM) [1]. The 5-phenyl compound provides the essential reference point for quantifying substituent contributions to potency.

Synthetic Intermediate for Thiol Derivatization

The reactive 4-thiol group enables nucleophilic substitution reactions including alkylation with haloalkanoic acids to generate (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acid derivatives. This derivatization pathway has produced CK2 inhibitors with IC₅₀ values as low as 0.1 μM, representing over 30-fold potency enhancement relative to the unmodified thiol scaffold [1]. In contrast, the 4-one analog (CAS 35978-39-3) lacks this synthetic handle, making the 4-thiol compound the required starting material for thioether-based library synthesis [2].

ATP-Competitive Probe for Active-Site Studies

The thieno[2,3-d]pyrimidine scaffold binds to the ATP-binding pocket of CK2 in a competitive manner, confirmed by kinetic assays showing increased IC₅₀ values at elevated ATP concentrations [1]. This ATP-competitive mechanism makes 5-phenyl-thieno[2,3-d]pyrimidine-4-thiol and its derivatives suitable for active-site occupancy experiments, competitive displacement assays with fluorescent ATP analogs, and co-crystallization trials with CK2α. Allosteric CK2 inhibitors (e.g., coumarin derivatives) cannot fulfill these experimental requirements [2].

Kinase Selectivity Profiling

The thieno[2,3-d]pyrimidine class encompasses both CK2-selective scaffolds and potent dual VEGFR-2/EGFR inhibitors. For example, certain 5,6-disubstituted thieno[2,3-d]pyrimidines achieve EGFR IC₅₀ values of 5.42 nM and VEGFR-2 IC₅₀ of 50.31 nM [1], whereas 5-aryl-thienopyrimidine-4-ylthio carboxylic acids preferentially inhibit CK2 with IC₅₀ values of 0.1-0.5 μM [2]. Procurement of 5-phenyl-thieno[2,3-d]pyrimidine-4-thiol specifically supports CK2-focused research programs, avoiding unintended off-target kinase engagement that would confound VEGFR-2 or EGFR studies.

Application
Selection Property
Validation Focus
CK2 SAR baseline reference
Kinase selectivity review
CK2 inhibition endpoint context
Thiol derivatization intermediate
Functional group identity
Thioether chemistry validation
ATP-competitive probe
Binding mode context
Active-site displacement assay context
Kinase selectivity profiling
Scaffold selectivity context
CK2 vs. VEGFR-2/EGFR endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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